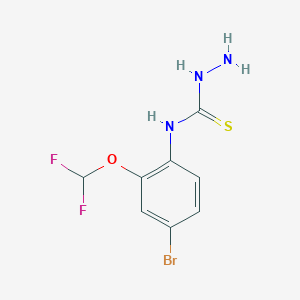
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is an organic compound that features a thiosemicarbazide group attached to a phenyl ring substituted with bromine and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-difluoromethoxybenzaldehyde.
Thiosemicarbazide Formation: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the desired thiosemicarbazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiosemicarbazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products include sulfoxides or sulfones.
Reduction: Reduced products include amines or thiols.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interaction: It may interact with proteins, altering their function or stability.
Pathways: The exact pathways depend on the biological context but often involve disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate
- 4-Bromo-2-(difluoromethoxy)phenylhydrazine
Uniqueness
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiosemicarbazide group, in particular, allows for versatile chemical modifications and interactions.
Propiedades
Número CAS |
1303993-91-0 |
|---|---|
Fórmula molecular |
C8H8BrF2N3OS |
Peso molecular |
312.14 g/mol |
Nombre IUPAC |
1-amino-3-[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8BrF2N3OS/c9-4-1-2-5(13-8(16)14-12)6(3-4)15-7(10)11/h1-3,7H,12H2,(H2,13,14,16) |
Clave InChI |
WXTGPBNKRBPYEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



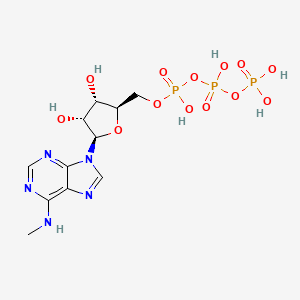

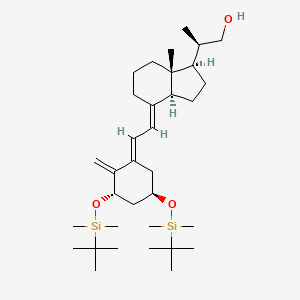


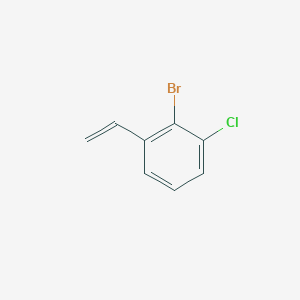

![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
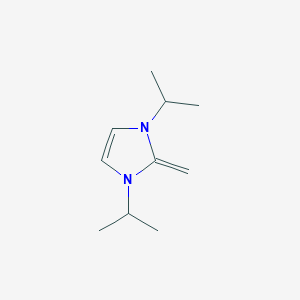
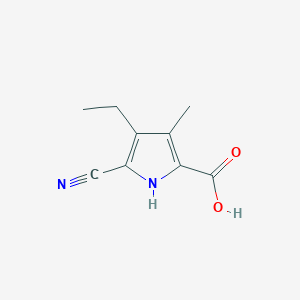

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
